molecular formula C16H16BrNO2 B5804773 2-(2-bromo-4-methylphenoxy)-N-methyl-N-phenylacetamide

2-(2-bromo-4-methylphenoxy)-N-methyl-N-phenylacetamide

Cat. No.: B5804773
M. Wt: 334.21 g/mol
InChI Key: ANJSUODBPQGHOV-UHFFFAOYSA-N
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Description

2-(2-bromo-4-methylphenoxy)-N-methyl-N-phenylacetamide is an organic compound with a complex structure, featuring a bromine atom, a methyl group, and a phenoxy group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-bromo-4-methylphenoxy)-N-methyl-N-phenylacetamide typically involves the bromination of 4-methylphenol to produce 2-bromo-4-methylphenol. This intermediate is then reacted with N-methyl-N-phenylacetamide under specific conditions to yield the final product. The bromination reaction is usually carried out in the presence of an inert solvent and a brominating agent, such as bromine or N-bromosuccinimide, at low temperatures to ensure selectivity and minimize side reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can significantly improve the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2-bromo-4-methylphenoxy)-N-methyl-N-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted phenoxy derivatives, carboxylic acids, and amines, depending on the specific reaction pathway and conditions .

Scientific Research Applications

2-(2-bromo-4-methylphenoxy)-N-methyl-N-phenylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and phenoxy group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-methylphenol
  • 2-bromo-4’-methylpropiophenone
  • 2-(2-bromo-4-methylphenoxy)-N-(3-methoxypropyl)acetamide

Uniqueness

2-(2-bromo-4-methylphenoxy)-N-methyl-N-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in different fields .

Properties

IUPAC Name

2-(2-bromo-4-methylphenoxy)-N-methyl-N-phenylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNO2/c1-12-8-9-15(14(17)10-12)20-11-16(19)18(2)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJSUODBPQGHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)N(C)C2=CC=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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